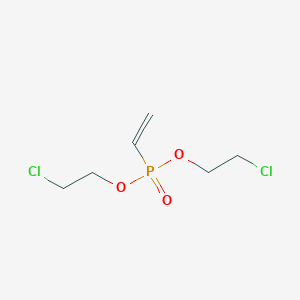

Bis(2-chloroethyl) vinylphosphonate

Description

Significance of Phosphorus-Containing Vinyl Monomers in Functional Polymer Design

Phosphorus-containing vinyl monomers are a class of compounds that have garnered considerable attention in the field of polymer science for their ability to impart unique functionalities to the resulting polymers. rsc.orgnih.gov The incorporation of phosphorus moieties into polymer chains can introduce a range of desirable properties, including flame retardancy, adhesion to various substrates, and biocompatibility. nih.govacs.org

The presence of the phosphonate (B1237965) group can influence the reactivity of the vinyl monomer during polymerization. While in many cases the phosphonate group may slightly decrease the reactivity of the double bond, it can also enhance it under certain conditions. rsc.org The resulting phosphorus-containing polymers, whether as homopolymers or copolymers, have found applications in diverse areas such as anticorrosive coatings and biomedical materials. rsc.orgacs.org For instance, polymers containing phosphonic acid groups have shown improved adhesion to tooth surfaces and have been explored for bone tissue engineering applications due to their interaction with calcium in hydroxyapatite. acs.org

The versatility of phosphorus-containing monomers allows for the creation of polymers with functionalities either in the main chain or as side groups. rsc.org This flexibility in molecular design is a key advantage, enabling the development of advanced materials for a wide array of applications. nih.govnih.gov

Historical Evolution of Research on Bis(2-chloroethyl) Vinylphosphonate (B8674324) and its Polymeric Derivatives

Research into the polymerization of Bis(2-chloroethyl) vinylphosphonate dates back to at least the 1960s. An early investigation focused on the block polymerization of BCVP, studying the effects of various initiators, temperature, and the presence of oxygen and humidity on the polymerization rate. dtic.mil This foundational work also included the determination of the total activation energy for the polymerization of BCVP and the molecular weights of the resulting polymers. dtic.mil

Subsequent research has continued to explore the polymerization characteristics and potential applications of BCVP and related phosphorus-containing vinyl monomers. For example, studies have delved into the radical copolymerization of vinylphosphonates with other monomers, which can lead to the formation of high molecular weight copolymers with interesting properties. rsc.org The development of controlled polymerization techniques has further expanded the possibilities for creating well-defined polymer architectures based on these monomers.

The synthesis of BCVP and its derivatives has also been a subject of study, with various methods being developed and optimized over the years. google.comresearchgate.netchemicalbook.com These synthetic efforts are crucial for providing the necessary building blocks for the creation of novel polymeric materials. The ongoing research in this area highlights the sustained interest in harnessing the unique properties of phosphorus-containing polymers for advanced applications.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 115-98-0 sigmaaldrich.com |

| Molecular Formula | C6H11Cl2O3P uni.lu |

| Molecular Weight | 233.03 g/mol nih.gov |

| IUPAC Name | 1-chloro-2-[2-chloroethoxy(ethenyl)phosphoryl]oxyethane nih.gov |

| Synonyms | Vinifos, Fyrol BB, Fyrol Bis beta nih.gov |

Polymerization Data

| Parameter | Finding | Reference |

| Polymerization Method | Block polymerization | dtic.mil |

| Initiators Studied | Various, including azoisobutyrodinitrile | dtic.mil |

| Factors Investigated | Temperature, initiator concentration, atmospheric oxygen, humidity | dtic.mil |

| Kinetic Data | Initial rate of polymerization vs. temperature and initiator concentration | dtic.mil |

| Activation Energy | Total activation energy for polymerization calculated | dtic.mil |

| Polymer Characterization | Molecular weights of poly(BCVP) determined | dtic.mil |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[2-chloroethoxy(ethenyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHMNJZNWUJFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28207-84-3 | |

| Record name | Phosphonic acid, ethenyl-, bis(2-chloroethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28207-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051589 | |

| Record name | Bis(2-chloroethyl) vinylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-98-0 | |

| Record name | Bis(2-chloroethyl) P-ethenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) vinylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinifos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-ethenyl-, bis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethyl) vinylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) vinylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-chloroethyl) vinylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5L4H2Z9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Chemical Transformations of Bis 2 Chloroethyl Vinylphosphonate

Synthetic Pathways to Bis(2-chloroethyl) Vinylphosphonate (B8674324)

The preparation of bis(2-chloroethyl) vinylphosphonate can be achieved through several distinct synthetic strategies, each leveraging different precursors and reaction mechanisms. These routes include thermal rearrangements, elimination reactions, and esterification processes.

Arbuzov Rearrangement-Based Syntheses

The Michaelis-Arbuzov reaction, a cornerstone of phosphorus-carbon bond formation, is fundamental to the industrial production of precursors for this compound. wikipedia.orgorganic-chemistry.org The synthesis does not form the vinyl group directly via the Arbuzov reaction but creates the essential phosphonate (B1237965) backbone. The process typically begins with the thermal rearrangement of tris(2-chloroethyl) phosphite. nih.gov This intramolecular rearrangement yields bis(2-chloroethyl) 2-chloroethylphosphonate, a key intermediate that can subsequently be converted to the target vinylphosphonate. nih.govgoogle.comchemicalbook.com This rearrangement is a critical step in the synthesis of 2-chloroethylphosphonic acid and its derivatives. nih.gov

Dehydrohalogenation Approaches from Phosphonate Precursors

A direct and economical method for synthesizing vinylphosphonic acid derivatives, including this compound, involves the dehydrohalogenation of saturated phosphonate precursors. google.com Specifically, 2-chloroethanephosphonic acid derivatives that contain 2-chloroethyl ester groups, such as bis(2-chloroethyl) 2-chloroethanephosphonate, are heated to high temperatures. google.com This process causes the elimination of a molecule of 1,2-dichloroethane, resulting in the formation of the vinyl group. google.com

The reaction is typically carried out by heating the starting material to temperatures between 150°C and 230°C. google.com The efficiency of the elimination can be enhanced by the presence of acidic or basic catalysts. google.com The starting bis(2-chloroethyl) 2-chloroethanephosphonate is conveniently prepared via the Arbuzov rearrangement of tris-chloroethyl phosphite. google.com

| Starting Material | Catalyst | Temperature | Reaction Time | Byproduct Distilled | Resulting Product |

|---|---|---|---|---|---|

| 120 g of bis-2-chloroethyl 2-chloroethanephosphonate | None | 208°C - 215°C | 5 hours | 59 g of 1,2-dichloroethane | 59 g of vinylphosphonic acid derivatives |

| 135 g of bis-2-chloroethyl 2-chloroethanephosphonate | 4 g of phosphoric acid tris-dimethylamide | 185°C - 190°C | 6 hours | 66 g of 1,2-dichloroethane | Vinylphosphonic acid derivatives |

Esterification and Related Methods for Vinylphosphonic Dichloride Intermediates

Another synthetic approach involves the use of vinylphosphonic dichloride as a key intermediate. rsc.org Vinylphosphonic dichloride can be synthesized through various methods, such as the reaction of ethylene (B1197577) oxide with phosphorus trichloride (B1173362) to form 2-chloroethanephosphonic acid dichloride, which is then dehydrochlorinated. google.com

Once obtained, vinylphosphonic dichloride can be esterified with the appropriate alcohol to yield the desired phosphonate ester. For the synthesis of this compound, this would involve reacting vinylphosphonic dichloride with 2-chloroethanol. This method allows for the direct construction of the vinylphosphonate ester from a pre-formed vinylphosphorus core. While the direct esterification of phosphonic acids can be complex, leading to mixtures of mono- and diesters, the reaction of the dichloride with an alcohol is a more straightforward route to the diester. nih.gov

Conversion to Vinylphosphonic Acid and its Derivatives

This compound is a valuable precursor for the synthesis of vinylphosphonic acid (VPA) and its polymer, poly(vinylphosphonic acid) (PVPA), which have numerous applications. wikipedia.orgresearchgate.net

Hydrolysis of Poly(this compound) to Poly(vinylphosphonic acid)

A significant application of this compound is its use as a monomer for producing poly(vinylphosphonic acid) (PVPA). google.commdpi.com This process involves two main steps: the polymerization of the monomer followed by the hydrolysis of the resulting polymer. rsc.orgmdpi.com

First, this compound is polymerized in the presence of a free-radical initiator. google.com The polymerization is typically conducted at elevated temperatures for an extended period to yield poly(this compound). google.com The resulting polymer is then subjected to acid hydrolysis, which cleaves the 2-chloroethyl ester groups to form poly(vinylphosphonic acid) and releases 2-chloroethanol. google.com This method allows for the production of high-purity PVPA with a controllable molecular weight distribution. google.com

| Monomer | Initiator Type | Example Initiators | Temperature | Time | Product |

|---|---|---|---|---|---|

| This compound | Free radical liberating catalyst | Dicumyl peroxide, Benzoyl peroxide, 2,2'-azo-bis(2,4-dimethyl valeronitrile) | At least 100°C | 75 - 100 hours | Poly(this compound) |

Alternative Preparative Strategies for Vinylphosphonic Acid and Esters

Beyond the polymer route, this compound can be directly hydrolyzed to produce the vinylphosphonic acid monomer. rsc.org An effective method involves heating the bis(2-chloroethyl) ester of vinylphosphonic acid in the presence of a carbonyl compound, such as formaldehyde (B43269) or acetone, at around 150°C. rsc.org This process yields substantially pure VPA in good yield. rsc.org

Other general strategies for preparing VPA that bypass the bis(2-chloroethyl) ester include the reaction of phosphorus trichloride with acetaldehyde (B116499) followed by dehydrochlorination, or the pyrolysis of 2-acetoxyethylphosphonic acid dialkyl esters. rsc.orgwikipedia.org However, the hydrolysis of its esters, like this compound, remains a key pathway. rsc.org

Reactivity of the Vinylphosphonate Moiety

The electron-withdrawing nature of the phosphonate group influences the reactivity of the carbon-carbon double bond in this compound, making it susceptible to various addition and cycloaddition reactions.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. youtube.com In this concerted reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) derivative. youtube.com The vinylphosphonate group in this compound can act as a dienophile, reacting with various dienes to yield phosphorylated cyclic compounds.

The stereochemistry of the dienophile is retained in the product. For instance, a cis-dienophile will result in a product where the substituents are cis to each other. youtube.com The reaction proceeds through the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. youtube.com

While specific examples involving this compound are not extensively detailed in the provided results, the general reactivity of vinylphosphonates in Diels-Alder reactions is well-established. These reactions are significant for creating complex molecules that incorporate a phosphonate group within a cyclic framework.

The carbon-carbon double bond in vinylphosphonates is polarized due to the electron-withdrawing phosphonate group, making the β-carbon electrophilic and susceptible to nucleophilic attack. This is a type of Michael addition or 1,4-conjugate addition.

The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, which leads to the formation of a carbanionic intermediate that is stabilized by the phosphonate group. Subsequent protonation yields the final addition product. The reaction is typically base-promoted or acid-catalyzed. libretexts.orgmasterorganicchemistry.com Strong nucleophiles will attack the carbonyl carbon first, followed by protonation. youtube.com In contrast, with weak nucleophiles under acidic conditions, protonation of the carbonyl oxygen occurs first, followed by nucleophilic attack. youtube.com

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and carbanions. For example, the addition of P-nucleophiles to azoalkenes can lead to the formation of β-hydrazonophosphine oxides. frontiersin.org This reactivity allows for the introduction of a wide range of functional groups to the phosphonate molecule.

Table 1: Examples of Nucleophilic Addition to Activated Alkenes

| Nucleophile | Activated Alkenes | Product Type |

| Cyanide (CN⁻) | Aldehydes, Ketones | Cyanohydrin |

| Alcohols (R-OH) | Aldehydes, Ketones | Hemiacetal, Acetal |

| Water (H₂O) | Aldehydes, Ketones | Hydrate (Gem-diol) |

| Phosphine Oxides (R₂P(O)H) | Azoalkenes | β-Hydrazonophosphine Oxides |

This table provides generalized examples of nucleophilic additions and is not specific to this compound.

The double bond of vinylphosphonates can be reduced to a single bond through catalytic hydrogenation. mdpi.com This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or iridium complexes. mdpi.comresearchgate.net The process is highly efficient and atom-economical, as it does not produce significant waste. mdpi.com

The hydrogenation of vinyl derivatives is a sustainable method for chemical transformation. mdpi.com For instance, iridium catalysts, such as [IrCl(COD)(IMes)], have been shown to be active in the hydrogenation of vinyl sulfoxides, a related class of compounds. nih.gov Asymmetric hydrogenation using chiral catalysts can lead to the formation of enantiomerically pure saturated phosphonates. researchgate.netacs.org

Table 2: Catalysts Used in the Hydrogenation of Vinyl Derivatives

| Catalyst | Substrate Type | Key Features |

| Pd/C | O-, S-, and N-vinyl derivatives | High conversion and selectivity under mild conditions. mdpi.com |

| Iridium complexes (e.g., [IrCl(COD)(IMes)]) | Vinyl sulfoxides | Active for hydrogenation, potential for asymmetric synthesis. nih.gov |

| Rhodium complexes | Vinylphosphonates | Used for asymmetric hydrogenation to produce chiral products. researchgate.net |

This table illustrates catalysts used for the hydrogenation of various vinyl compounds, indicating the general applicability to vinylphosphonates.

Polymerization Characteristics and Mechanisms of Bis 2 Chloroethyl Vinylphosphonate

Homopolymerization Dynamics and Kinetic Studies

The homopolymerization of bis(2-chloroethyl) vinylphosphonate (B8674324) is a process marked by distinct kinetic characteristics, particularly in free-radical systems. The presence of the phosphonate (B1237965) group introduces unique electronic and steric effects that influence the polymerization rate, molecular weight, and potential for alternative polymerization pathways.

Investigation of Chain Transfer Phenomena in Homopolymerization

Chain transfer is a critical phenomenon in the radical polymerization of vinyl monomers, and this holds true for vinylphosphonates. rsc.orgresearchgate.net In this process, the activity of a growing polymer radical is transferred to another molecule, which can be a monomer, solvent, or another polymer chain, leading to the termination of the original chain and the initiation of a new one. wikipedia.orgyoutube.combonlab.info This can result in lower molecular weight polymers.

Degenerative chain transfer is a specific type of chain transfer where the reactivity of the active site is maintained after the transfer event. wikipedia.org This process is central to reversible addition-fragmentation chain transfer (RAFT) polymerization, a controlled radical polymerization technique. wikipedia.org The applicability of such controlled polymerization methods to vinylphosphonates could potentially mitigate the impact of conventional, uncontrolled chain transfer.

Proposed Cyclopolymerization Mechanisms for Vinylphosphonates

Cyclopolymerization is a polymerization mechanism that can occur with monomers containing two or more polymerizable double bonds, often referred to as divinyl monomers. researchgate.netresearchgate.net In this process, the propagating center reacts intramolecularly to form a cyclic structure as part of the main polymer chain, resulting in a linear polymer containing rings. researchgate.net This is in contrast to cross-linking, which leads to the formation of an insoluble network.

Bis(2-chloroethyl) vinylphosphonate, being a monovinyl monomer, does not undergo cyclopolymerization in the traditional sense. However, the concept of cyclization is relevant in the broader context of vinyl polymerization. For instance, in the polymerization of multivinyl monomers, intramolecular cyclization is a competing reaction to intermolecular cross-linking. kpi.uanih.gov

For a vinylphosphonate to undergo true cyclopolymerization, it would need to possess at least two vinyl groups. While there is no specific literature detailing the cyclopolymerization of a divinylphosphonate, the general mechanism would likely involve an alternating sequence of intermolecular and intramolecular propagation steps. The propensity for cyclization would depend on the length and flexibility of the chain connecting the two vinyl groups, which would influence the stability of the resulting ring structure. The synthesis of polymers containing cyclic phosphonates has been explored through other routes, such as the thermal ring-opening polymerization of pre-synthesized cyclic phosphonate trimers, which highlights the interest in incorporating cyclic phosphorus-containing moieties into polymer backbones. uvic.ca

Copolymerization Behavior with Unsaturated Monomers

The copolymerization of this compound with other unsaturated monomers is a key strategy for modifying polymer properties, particularly for imparting flame retardancy. The reactivity of BCVP in these systems is a critical factor in determining the composition and microstructure of the resulting copolymer.

Reactivity Ratios and Sequence Distribution Analysis in Copolymer Systems

The reactivity of a monomer in a copolymerization system is quantified by its reactivity ratios (r). These ratios compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus a molecule of the comonomer.

In the free-radical initiated copolymerization of this compound (M₂) with vinyl acetate (B1210297) (M₁), the monomer reactivity ratios were determined at 50°C using benzoyl peroxide as the initiator. The values were found to be r₁ = 0.33 and r₂ = 0.47. The product of these reactivity ratios (r₁r₂ = 0.155) is less than 1, which suggests a tendency towards alternating copolymerization. Statistical analysis of the monomer sequence distribution and the mean sequence length further supports the formation of a copolymer with a fairly alternating structure.

The Alfrey-Price Q and e values for this compound were calculated from these reactivity ratios, yielding Q = 0.06 and e = 1.1. The Q value indicates a low degree of resonance stabilization of the monomer, while the positive e value suggests that the vinyl group is electron-poor, which is consistent with the electron-withdrawing nature of the phosphonate group.

For comparison, the copolymerization of a related monomer, diethyl vinyl phosphonate (DEVP), with styrene (B11656) (S) and methyl methacrylate (B99206) (MMA) has also been studied. kpi.ua The calculated reactivity ratios were r(S) = 2.689 and r(DEVP) = 0.317 for the S-DEVP system, and r(MMA) = 2.098 and r(DEVP) = 0.251 for the MMA-DEVP system. kpi.ua These values indicate that both styrene and methyl methacrylate are significantly more reactive than DEVP and will be preferentially incorporated into the copolymer. kpi.ua

Table 1: Reactivity Ratios of Vinylphosphonates with Various Comonomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymerization System |

|---|---|---|---|---|---|

| Vinyl Acetate | This compound | 0.33 | 0.47 | 0.155 | Free-radical, 50°C |

| Styrene | Diethyl vinyl phosphonate | 2.689 | 0.317 | 0.852 | Calculated from Alfrey-Price values |

| Methyl Methacrylate | Diethyl vinyl phosphonate | 2.098 | 0.251 | 0.527 | Calculated from Alfrey-Price values |

Binary and Ternary Copolymerizations for Tailored Macromolecular Architectures

Binary copolymerization of this compound with various monomers allows for the synthesis of polymers with a range of properties. The incorporation of BCVP is often aimed at enhancing flame retardancy. The choice of comonomer can be used to tailor other properties such as the glass transition temperature, solubility, and mechanical strength. While the copolymerization with vinyl acetate has been specifically studied, the data for other vinylphosphonates, such as diethyl vinyl phosphonate with styrene and methyl methacrylate, suggest that BCVP would likely copolymerize with a range of common acrylic and styrenic monomers. kpi.uaethernet.edu.etmcpolymers.com

Information on the ternary copolymerization of this compound is not available in the reviewed literature. However, ternary copolymerizations are a versatile method for creating polymers with a fine-tuned balance of properties. In principle, BCVP could be included in a ternary system to introduce flame retardancy, while two other monomers could be selected to control the mechanical and thermal properties of the final material. The composition and sequence distribution in such a ternary system would be governed by the relative reactivity ratios of all three monomers.

Controlled Polymerization Methodologies for Vinylphosphonates

Controlled polymerization methods offer the ability to produce polymers with well-defined molecular weights and low polydispersity. Several of these methodologies have been investigated for vinylphosphonates, including this compound.

Radiation-induced polymerization provides a method for initiating polymerization at low temperatures without the need for chemical initiators. The γ-ray-induced polymerization of BCEVP has been studied in both bulk and solution phases.

Investigations into the block polymerization of BCEVP have also been carried out, examining the influence of various initiators, temperature, and the presence of oxygen and humidity on the polymerization rate and the molecular weight of the resulting polymers. dtic.mil

Anionic polymerization is another important method for producing polymers with controlled structures. Early studies have indicated that while many vinylphosphonate esters yield low molecular weight polymers through radical polymerization, certain esters, including the chloroethyl ester, can produce high molecular weight polymers when using anionic catalysts. uni-bayreuth.de However, detailed mechanistic studies and specific conditions for the anionic polymerization of this compound are not extensively documented in the reviewed literature.

Group transfer polymerization (GTP) mediated by lanthanide complexes has emerged as a powerful technique for the controlled polymerization of various monomers, including vinylphosphonates. nih.gov This method has been successfully used to synthesize high molecular weight poly(vinylphosphonate)s with precise molecular weight control and very low polydispersity indices. nih.govtum.de The catalysts, typically late lanthanide metallocenes, are highly efficient and active. nih.gov This technique has also been extended to surface-initiated GTP to create poly(vinylphosphonate) brushes. nih.gov

While extensive research has been conducted on the lanthanide-mediated GTP of dialkyl vinylphosphonates such as diethyl vinylphosphonate, specific studies detailing the application of this method to this compound are not prevalent in the existing literature. tum.dedntb.gov.uadntb.gov.ua Therefore, while the methodology is well-established for the general class of vinylphosphonates, its specific utility and mechanism for BCEVP remain an area for further investigation.

Advanced Characterization of Bis 2 Chloroethyl Vinylphosphonate Polymers and Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive tool for the detailed investigation of polymer structure. High-resolution ¹H, ¹³C, and ³¹P NMR analyses are instrumental in defining the microstructure of polymers and copolymers of bis(2-chloroethyl) vinylphosphonate (B8674324).

High-Resolution ¹H, ¹³C, and ³¹P NMR for Polymer Microstructure

High-resolution NMR techniques provide a window into the precise arrangement of atoms within the polymer chain.

¹H NMR: In the proton NMR spectra of polymers containing vinylphosphonate units, the methylene (B1212753) protons of the polymer backbone typically appear in the range of 1.5-2.5 ppm. researchgate.net The complexity of these signals can offer information on the stereochemical arrangement (tacticity) of the polymer chain.

¹³C NMR: Carbon-13 NMR spectra, while often complex for polymers, can distinguish between different carbon environments along the polymer backbone and in the side chains, providing further detail on the polymer's regio- and stereochemistry.

³¹P NMR: Phosphorus-31 NMR is particularly valuable for phosphorus-containing polymers. The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment. nih.gov Changes in the substituents on the phosphorus atom, such as in copolymers, will result in distinct signals, allowing for the quantification of comonomer incorporation. For instance, the chemical shift can be tuned by altering the linkages (P-O, P-N, or P-S bonds) on the phosphorus atom. nih.gov

A study on poly(vinylphosphonic acid) and its dimethyl ester demonstrated that while ¹³C and ³¹P NMR spectra provided less stereochemical information, the ¹H NMR spectra showed signal splitting that could be resolved into diad and triad (B1167595) sequences for the methylene protons. researchgate.net This allowed for a detailed analysis of the polymer's tacticity. researchgate.net

Table 1: Representative NMR Data for Vinylphosphonate-based Polymers

| Nucleus | Polymer Type | Chemical Shift (ppm) | Assignment |

| ¹H | Poly(vinylphosphonic acid) | 1.1-1.9 | -CH₂- (backbone) |

| ¹H | Poly(vinylphosphonic acid) | 2.2 | -CH-P (backbone) |

| ³¹P | Poly(vinylphosphonic acid) | 32.1 | P-OH |

| ³¹P | Poly(vinylphosphonic acid anhydride) | 23.8 | P-O-P |

Note: This table presents illustrative data based on studies of related vinylphosphonate polymers. Specific chemical shifts for poly(bis(2-chloroethyl) vinylphosphonate) may vary.

Mechanistic Insights from NMR Chemical Shift and Coupling Constant Analyses

Detailed analysis of NMR chemical shifts and coupling constants can provide significant insights into the polymerization mechanism. For example, the presence of head-to-head regioirregular structures can be identified and quantified through careful spectral interpretation. researchgate.net In a study of poly(vinylphosphonic acid), up to 17% head-to-head structures were observed. researchgate.net

Furthermore, coupling constants, such as the J-coupling between phosphorus and adjacent protons (JHP) or carbons (JCP), can help to confirm structural assignments and provide information about the conformation of the polymer chain.

Spectroscopic and Chromatographic Techniques for Polymer Analysis

In addition to NMR, other spectroscopic and chromatographic methods are essential for a complete characterization of this compound polymers.

Fourier Transform Infrared (FTIR) Spectroscopy of Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the characteristic functional groups present in a polymer. For polymers of this compound, key absorption bands would be expected for the P=O, P-O-C, and C-Cl bonds. The presence of the vinyl group in the monomer (around 1633 cm⁻¹) would be absent in the polymer, confirming successful polymerization. beilstein-journals.org

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the primary technique for determining the molecular weight distribution of a polymer. GPC separates polymer molecules based on their hydrodynamic volume in solution. From the GPC data, several important parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

GPC is crucial for understanding how reaction conditions affect the resulting polymer chain lengths and for correlating molecular weight with physical properties. For instance, studies on related copolymers have utilized GPC to isolate fractions with low polydispersity indices. researchgate.net

Table 2: Illustrative GPC Data for a Phosphonate-Containing Polymer

| Parameter | Value |

| Mn ( g/mol ) | 3,700 |

| PDI (Mw/Mn) | 1.03 |

Source: Data from a study on a poly(phosphoester). nih.gov

Mass Spectrometry Approaches for Oligomer and Degradation Product Identification

Mass spectrometry (MS) is a powerful tool for identifying the exact mass of molecules. In polymer science, it is particularly useful for characterizing oligomers and identifying the products of polymer degradation. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to analyze the molecular weight of oligomers. nih.gov

Furthermore, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can be employed to study the thermal degradation of this compound polymers. This involves heating the polymer to high temperatures and analyzing the volatile fragments produced. A study on the thermal decomposition of the related compound bis(2-chloroethyl) sulphide showed that at 500°C, the major products were vinyl chloride and ethylene (B1197577). researchgate.net Such analyses provide insights into the polymer's thermal stability and degradation pathways.

Thermal Analysis for Polymer Transitions and Stability

The integration of phosphorus and chlorine atoms in the side chains of poly(this compound) is expected to significantly influence its thermal properties, particularly its flame retardancy and thermal stability.

Thermogravimetric Analysis (TGA) of Poly(this compound) and its Copolymers

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial data on decomposition temperatures, the presence of volatile components, and the amount of residual char, which is often indicative of flame-retardant efficiency.

While extensive TGA data for the homopolymer of this compound is not widely available in the public domain, research on its copolymers provides valuable insights. A study on the copolymerization of this compound (BCVP) with vinyl acetate (B1210297) (VAc) revealed a key relationship between copolymer composition and thermal stability. Differential thermal analysis of these copolymers demonstrated that the thermal stability tends to decrease as the proportion of BCVP in the copolymer increases. This suggests that while the phosphorus and chlorine content is beneficial for flame retardancy, it may also introduce pathways for earlier thermal decomposition under certain conditions.

Further detailed research is needed to fully elucidate the degradation mechanism of poly(this compound) and its copolymers. This would involve analyzing the evolved gases during TGA, which can provide information on the specific chemical reactions occurring during decomposition.

Table 1: TGA Data for Poly(this compound) Copolymers

| Copolymer System | Observation |

| Poly(this compound-co-vinyl acetate) | Thermal stability decreases with increasing this compound content. |

| No specific quantitative data on decomposition temperatures or char yield is currently available in the reviewed literature. |

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting point (Tm). The glass transition temperature is a critical parameter, as it defines the upper-temperature limit for the use of an amorphous polymer in its rigid, glassy state and the lower-temperature limit for its use as a flexible, rubbery material.

Specific DSC data for the homopolymer of this compound, including its glass transition temperature, is not readily found in publicly accessible literature. The physical state of the polymer, whether it is a viscous liquid, a rubbery solid, or a brittle glass at room temperature, is largely determined by its Tg.

For copolymers, the glass transition temperature is influenced by the properties of the constituent monomers and the copolymer composition. Generally, the Tg of a random copolymer will lie between the Tg values of the corresponding homopolymers. The exact value can often be predicted by theoretical models such as the Fox equation or the Gordon-Taylor equation.

Without experimental DSC data for poly(this compound), a precise determination of its glass transition and melting behavior, and that of its copolymers, remains an area for future investigation. Such data would be invaluable for tailoring the material properties of its copolymers for specific applications.

Table 2: DSC Data for Poly(this compound) and its Copolymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) | Melting Point (Tm) |

| Poly(this compound) | Data not available | Data not available |

| Copolymers of this compound | Data not available | Data not available |

Performance Evaluation and Advanced Applications of Bis 2 Chloroethyl Vinylphosphonate Based Materials

Flame Retardancy Performance and Mechanisms in Polymer Composites

Bis(2-chloroethyl) vinylphosphonate (B8674324) is a reactive flame retardant that contains both phosphorus and chlorine, allowing it to interfere with the combustion cycle of polymers in multiple ways. Its vinyl group enables it to be chemically incorporated into the polymer backbone via copolymerization, which enhances its permanence compared to additive flame retardants that can leach out over time. chemicalbook.comgoogle.com

Condensed Phase and Vapor Phase Flame Retardant Action

The flame retardant efficacy of Bis(2-chloroethyl) vinylphosphonate stems from its ability to act in both the solid (condensed) and gas (vapor) phases of a fire. up.ac.zanih.govnih.gov

Condensed Phase Action: During the pyrolysis of the polymer, the phosphorus component of the molecule decomposes to form phosphoric and polyphosphoric acids. alfa-chemistry.com These acids promote the dehydration of the polymer, leading to the formation of a stable, insulating layer of carbonaceous char on the material's surface. nih.govresearchgate.net This char layer serves multiple functions:

It acts as a physical barrier, slowing the transfer of heat from the flame to the underlying polymer. researchgate.net

It limits the release of flammable volatile gases, which are the fuel for the fire. nih.gov

It obstructs the flow of oxygen to the polymer surface. alfa-chemistry.com

Vapor Phase Action: Simultaneously, the thermal decomposition of the compound releases halogenated species (from the chloroethyl groups) and volatile phosphorus compounds (such as PO•, PO₂, and HPO₂) into the flame zone. up.ac.zaalfa-chemistry.com These reactive species, particularly the halogen radicals, interrupt the fire's chemical chain reactions. They function as radical scavengers, quenching the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that are essential for flame propagation. up.ac.zanih.gov This "flame inhibition" effect cools the flame and reduces the completeness of combustion. nih.gov While some chloroalkyl phosphates are believed to act primarily in the vapor phase, the dual phosphorus-halogen nature of this compound allows for a combined effect, which is often more effective than either mechanism alone. up.ac.za

Synergistic Fire Retardant Combinations

The flame retardant efficacy of this compound can be significantly enhanced when used in combination with other compounds, a phenomenon known as synergism.

A classic example of synergism is the combination of halogenated flame retardants with antimony trioxide. The antimony compound interacts with the released halogen radicals in the gas phase, creating antimony halides and oxyhalides that are more effective at inhibiting the flame chemistry than the halogen alone. psu.edu

Interfacial and Adhesion Properties in Multifunctional Materials

Beyond flame retardancy, the unique chemical structure of this compound allows it to function as an adhesion promoter and reinforcing agent in advanced composites.

Polymer-Metal Adhesion Enhancement via Grafting

This compound has been shown to be highly effective at improving the adhesion between polymers and metals. astm.orgastm.org This is achieved through a process called irradiation grafting, where the phosphonate (B1237965) monomer is chemically bonded onto a polymer substrate like polypropylene. astm.orgastm.org

The mechanism relies on the dual functionality of the molecule:

The phosphonate group has a strong affinity for metal surfaces, forming robust interfacial bonds. Acidic functional groups are known to promote strong adhesion to metals. astm.orgastm.org

The vinyl group allows the molecule to be grafted onto the polymer backbone.

Adhesion Enhancement via Grafting

| Polymer | Adhesion Promoter | Target Substrate | Key Finding |

|---|---|---|---|

| Polypropylene | This compound | Aluminum, Steel, Copper | Irradiation grafting significantly improves adhesion with minimal change to the polymer's bulk properties. astm.orgastm.org |

| Polyglycidol-based polymers | Diethyl vinylphosphonate (related compound) | Metal Substrates | Phosphonic acid groups ensure strong binding to stainless steel for biomedical coatings. researchgate.net |

Dimensional Stability and Mechanical Reinforcement in Wood-Polymer Composites

Wood-Polymer Composites (WPCs) are materials made by impregnating wood with liquid monomers which are then polymerized in situ to form a solid polymer within the wood's structure. swst.orgadvancedscholarsjournals.org this compound can be used as a comonomer in these systems to impart multiple benefits. researchgate.netresearchgate.net

Dimensional Stability: Wood naturally swells and shrinks with changes in moisture content. swst.org The polymer within WPCs physically restrains this movement, improving the material's dimensional stability. swst.orgadvancedscholarsjournals.org By filling the porous structure of the wood, the polymer reduces water absorption, leading to less swelling. advancedscholarsjournals.orgunirioja.es The inclusion of organophosphorus monomers like this compound in the WPC formulation contributes to this effect while also adding fire resistance. researchgate.net

Properties of Wood-Polymer Composites (WPC)

| Property | Effect of Polymer Impregnation | Underlying Mechanism |

|---|---|---|

| Mechanical Strength (Hardness, MOE) | Increased | Polymer fills and reinforces cell lumens. swst.orgresearchgate.net |

| Dimensional Stability | Increased | Polymer fills void spaces, reducing water absorption and swelling. swst.orgadvancedscholarsjournals.org |

| Fire Retardancy | Increased (with appropriate monomer) | Copolymerization with functional monomers like this compound imparts flame retardant properties. researchgate.net |

Specialty Films, Coatings, and Resins

The incorporation of this compound into polymer matrices offers a versatile approach to developing specialty materials with tailored properties. Its unique chemical structure allows it to act both as a comonomer for internal plasticization and as a reactive cross-linking agent, leading to enhanced performance in films, coatings, and resins.

Development of Internally Plasticized Vinyl Polymer Films

The modification of vinyl polymers, particularly polyvinyl chloride (PVC), through the copolymerization with functional monomers like this compound, presents a strategic method for achieving internal plasticization. This technique permanently incorporates flexible monomer units into the polymer backbone, mitigating the issue of plasticizer migration associated with traditional external plasticizers.

| This compound Content (wt%) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 85 | 50 | 5 |

| 10 | 70 | 42 | 20 |

| 20 | 55 | 35 | 50 |

| 30 | 40 | 28 | 100 |

This table presents expected trends based on established principles of polymer plasticization. Actual values would need to be determined experimentally.

The incorporation of the phosphorus and chlorine elements within the vinylphosphonate monomer also imparts flame retardant properties to the resulting film, a critical feature for applications in construction, automotive interiors, and electrical cable insulation.

Application as Cross-linking Agents in Thermoset Resins

This compound serves as an effective cross-linking agent for thermosetting resins, such as unsaturated polyesters and epoxy resins. During the curing process, the vinyl group of the phosphonate monomer participates in the polymerization reaction, becoming an integral part of the three-dimensional network structure. This cross-linking enhances the dimensional stability, thermal resistance, and mechanical properties of the final thermoset material.

The introduction of this compound as a cross-linker is expected to increase the glass transition temperature (Tg) and the flexural strength of the cured resin. The formation of a denser cross-linked network restricts the mobility of the polymer chains, leading to a more rigid material with improved load-bearing capacity. The phosphorus content from the vinylphosphonate also contributes to the flame retardancy of the thermoset, which is highly desirable in applications such as electronic components, laminates, and structural composites. researchgate.net The following table provides a hypothetical representation of how the concentration of this compound might influence the properties of an unsaturated polyester (B1180765) resin.

| This compound Content (wt%) | Glass Transition Temperature (Tg) (°C) | Flexural Strength (MPa) | Flame Retardancy (UL 94 Rating) |

|---|---|---|---|

| 0 | 120 | 100 | V-2 |

| 5 | 135 | 115 | V-1 |

| 10 | 150 | 130 | V-0 |

| 15 | 165 | 145 | V-0 |

This table illustrates the anticipated effects of a reactive flame retardant cross-linker on a thermoset resin. Specific performance data would depend on the complete formulation and curing conditions.

Functional Polyphosphonates for Emerging Technologies

The polymerization of this compound and subsequent chemical modification of the resulting polymer opens avenues for the creation of functional polyphosphonates with applications in advanced technologies. The phosphonate group is particularly versatile, enabling the design of materials for ion conduction and environmental remediation.

Proton Conductive Membranes Derived from Poly(vinylphosphonic acid)

Poly(vinylphosphonic acid) (PVPA) is a promising material for the development of proton-conductive membranes for fuel cells, particularly for operation at elevated temperatures and low humidity. chalmers.seresearchgate.net One synthetic route to PVPA involves the polymerization of this compound, followed by the hydrolysis of the chloroethyl ester groups to yield the desired phosphonic acid functionalities. chalmers.se

The resulting PVPA possesses a high density of proton-donating phosphonic acid groups, which facilitate proton transport through the membrane. The performance of these membranes is characterized by their ion exchange capacity (IEC) and proton conductivity. While specific data for PVPA derived directly from this compound is scarce in the literature, research on analogous PVPA systems demonstrates their potential. The expected trend is that a higher degree of hydrolysis (and thus a higher concentration of phosphonic acid groups) will lead to a higher IEC and enhanced proton conductivity.

| Degree of Hydrolysis (%) | Ion Exchange Capacity (mmol/g) | Proton Conductivity (S/cm) at 120°C, low humidity |

|---|---|---|

| 80 | ~7.0 | ~10-3 |

| 90 | ~8.0 | ~5 x 10-3 |

| >95 | >8.5 | >10-2 |

This table provides an estimation of the properties of PVPA membranes based on the known behavior of similar phosphonic acid-containing polymers. Experimental verification is required.

Affinity for Metal Ions in Environmental Applications

Polymers containing phosphonate groups exhibit a strong affinity for various metal ions, making them effective chelating agents for environmental applications such as wastewater treatment and the removal of heavy metals. The poly(vinylphosphonic acid) derived from the hydrolysis of poly(this compound) can be utilized for this purpose.

| Target Metal Ion | Optimal pH for Adsorption | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| Lead (Pb2+) | 5-6 | ~150 |

| Copper (Cu2+) | 5-6 | ~100 |

| Cadmium (Cd2+) | 6-7 | ~80 |

| Chromium (Cr3+) | 4-5 | ~120 |

This table presents plausible adsorption capacities based on the known chelating properties of phosphonate-containing polymers. Actual performance would need to be determined through empirical studies.

Computational and Theoretical Studies on Bis 2 Chloroethyl Vinylphosphonate and Its Polymers

Quantum Chemical Calculations on Reactivity and Reaction Pathways

There is a significant lack of published research applying quantum chemical calculations to elucidate the reactivity and reaction pathways of bis(2-chloroethyl) vinylphosphonate (B8674324). Such studies would be invaluable for understanding the electronic structure of the monomer, identifying the most reactive sites, and predicting the likelihood of different reaction mechanisms, such as radical or ionic additions to the vinyl group.

Typically, quantum chemical calculations for a molecule like bis(2-chloroethyl) vinylphosphonate would involve determining key parameters that govern its reactivity.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | - | Indicates the ability to donate electrons; important for electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | - | Indicates the ability to accept electrons; important for nucleophilic attack. |

| HOMO-LUMO Gap | - | A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | - | Provides insight into the charge distribution and potential sites for electrostatic interactions. |

| Fukui Functions | - | Predicts the most likely sites for nucleophilic, electrophilic, and radical attack. |

Note: The table above is illustrative of the types of data that would be generated from quantum chemical calculations; however, specific values for this compound are not available in the reviewed literature.

Molecular Modeling of Polymerization Kinetics and Thermodynamics

While experimental studies on the block polymerization of this compound have been conducted, indicating that the process can be initiated by compounds like azoisobutyrodinitrile, there is a clear absence of molecular modeling studies to complement this work. Molecular dynamics and Monte Carlo simulations could provide a deeper understanding of the polymerization process at a molecular level.

Such simulations could be used to investigate:

Chain Initiation: The energy barriers and preferred geometries for the initial reaction between an initiator radical and the vinylphosphonate monomer.

Chain Propagation: The rate-determining steps and the influence of steric and electronic effects on the growing polymer chain.

Chain Termination: The mechanisms by which polymerization is terminated, such as combination or disproportionation.

Thermodynamic parameters, such as the enthalpy and entropy of polymerization, could also be calculated to predict the feasibility of the reaction under different conditions.

Computational Prediction of Structure-Property Relationships in Phosphorus-Containing Polymers

The prediction of material properties from the polymer structure is a key application of computational chemistry. For poly(this compound), computational models could establish crucial structure-property relationships. Techniques like Quantitative Structure-Property Relationship (QSPR) modeling could be employed to correlate the structural features of the polymer with its macroscopic properties.

Table 2: Potential Structure-Property Relationships for Poly(this compound) for Computational Study

| Polymer Property | Relevant Structural Features for Modeling | Potential Application |

| Glass Transition Temperature (Tg) | Chain stiffness, intermolecular forces, side-chain mobility. | Determining the material's operating temperature range. |

| Thermal Stability | Bond dissociation energies, presence of thermally labile groups. | Predicting the material's degradation temperature and suitability for high-temperature applications. |

| Mechanical Properties (e.g., Young's Modulus) | Chain entanglement, cross-link density, intermolecular interactions. | Assessing the material's strength and durability. |

| Solubility | Cohesive energy density, interaction with solvent molecules. | Informing processing and formulation development. |

Note: This table outlines potential areas of investigation; however, specific computational predictions for poly(this compound) are not found in the current body of scientific literature.

Theoretical Investigations of Flame Retardancy Mechanisms at the Molecular Level

The primary interest in this compound stems from its potential as a flame retardant. While the general mechanisms of phosphorus-based flame retardants are understood to involve both gas-phase and condensed-phase actions, detailed theoretical investigations at the molecular level for polymers derived from this specific monomer are lacking.

Theoretical studies could provide significant insights into:

Gas-Phase Radical Scavenging: The decomposition of the phosphonate (B1237965) to produce phosphorus-containing radicals (e.g., PO•, HPO•) and their effectiveness in quenching the highly reactive H• and OH• radicals that sustain combustion.

Condensed-Phase Char Formation: The catalytic role of the phosphorus-containing species in promoting dehydration and cross-linking of the polymer backbone, leading to the formation of a protective char layer. This char layer acts as a barrier to heat and mass transfer.

Molecular dynamics simulations of the polymer's pyrolysis could visualize the degradation pathways and the formation of the char structure, providing a level of detail that is difficult to obtain through experimental methods alone.

Future Directions and Research Opportunities for Bis 2 Chloroethyl Vinylphosphonate Derivatives

Design and Synthesis of Novel Bis(2-chloroethyl) Vinylphosphonate (B8674324) Analogs with Enhanced Functionality

The inherent reactivity of the vinyl and chloroethyl groups in Bis(2-chloroethyl) vinylphosphonate presents significant opportunities for the design and synthesis of novel analogs with tailored properties. Future research is anticipated to focus on strategic modifications of the molecular structure to introduce new functionalities, thereby expanding its application scope beyond flame retardancy.

One promising avenue is the substitution of the chloroethyl groups with other functional moieties through transesterification or other nucleophilic substitution reactions. For instance, replacing the chloroethyl groups with longer alkyl chains, aromatic rings, or groups containing heteroatoms could significantly alter the compound's physical and chemical properties, such as its solubility, thermal stability, and compatibility with various polymer matrices. The synthesis of mixed phosphonate (B1237965) esters and amino acid-based phosphonamidates from related phosphonate precursors has been demonstrated, suggesting a viable pathway for creating a diverse library of this compound analogs. nih.gov

Furthermore, the vinyl group is a versatile handle for a variety of chemical transformations. Copolymerization of this compound with other functional monomers can lead to the development of polymers with a wide range of properties. Research into the copolymerization of vinylphosphonates with monomers like vinyl halides has been noted, and future work could explore a broader range of comonomers to create materials with combined functionalities, such as flame retardancy and self-healing capabilities or stimuli-responsiveness. dtic.mil The development of graft copolymers, where side chains with specific functionalities are attached to a poly(this compound) backbone, represents another significant research opportunity. mdpi.comnih.govnih.gov

| Potential Analog | Synthetic Strategy | Potential Enhanced Functionality |

| Alkoxy-substituted vinylphosphonates | Transesterification of the chloroethyl groups with various alcohols | Improved solubility, altered thermal properties, biocompatibility |

| Aryloxy-substituted vinylphosphonates | Reaction with phenolic compounds | Enhanced thermal stability, modified refractive index |

| Amino-functionalized vinylphosphonates | Substitution with amino-alcohols or other amine-containing nucleophiles | Increased reactivity for further functionalization, improved adhesion properties |

| Copolymers with functional monomers | Radical or controlled polymerization with acrylics, styrenics, etc. | Tailored mechanical properties, introduction of stimuli-responsive behavior |

| Graft copolymers | "Grafting-from" or "grafting-to" approaches on a poly(this compound) backbone | Combination of disparate properties, such as flame retardancy and biocompatibility |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of organophosphorus compounds, including this compound, often involves the use of hazardous reagents and energy-intensive processes. A critical area of future research is the development of sustainable and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates. sciencedaily.com For this compound, research could focus on replacing hazardous intermediates like phosphorus trichloride (B1173362) with less toxic alternatives. The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is a promising direction. For example, copper-nanoparticle-catalyzed synthesis of vinylphosphonates from aliphatic alkynes and diethylphosphite has been reported, offering a milder and more atom-economical approach that could potentially be adapted. sciforum.net

Another key aspect of sustainable synthesis is the use of greener solvents and reaction conditions. The exploration of solvent-free reactions or the use of biodegradable deep eutectic solvents (DES) could significantly reduce the environmental impact of the manufacturing process. researchgate.net Furthermore, process intensification using technologies like microwave-assisted synthesis could lead to shorter reaction times and reduced energy consumption. researchgate.net

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Catalytic Methods | Use of non-precious metal catalysts (e.g., copper, iron) for key bond-forming reactions. | Reduced reliance on stoichiometric reagents, milder reaction conditions, increased efficiency. |

| Alternative Reagents | Exploration of less hazardous phosphorus sources and chlorinating agents. | Improved safety profile of the synthesis process. |

| Green Solvents | Utilization of water, supercritical fluids, or deep eutectic solvents as reaction media. | Reduced volatile organic compound (VOC) emissions, easier product separation. |

| Process Intensification | Application of microwave or flow chemistry technologies. | Faster reaction rates, lower energy consumption, improved process control. |

| Renewable Feedstocks | Investigation of bio-based sources for the ethylene (B1197577) and vinyl components. | Reduced dependence on fossil fuels, improved life cycle assessment. |

Advanced Composite and Hybrid Material Development

The primary application of this compound has been as a flame retardant in polymers. Future research will likely focus on its role in the development of advanced composite and hybrid materials with multifunctional properties. This involves moving beyond its passive role as an additive to its active integration into the material's structure to enhance performance.

The covalent incorporation of this compound into polymer backbones or as a cross-linking agent can lead to composites with improved mechanical properties, thermal stability, and durability of the flame-retardant effect. Research into organophosphorus flame retardants has shown that their effectiveness can be enhanced through synergistic interactions with other elements or fillers. nih.govnih.govmdpi.comresearchgate.net Future studies could explore the combination of this compound derivatives with nanofillers such as nanoclay, carbon nanotubes, or graphene to create nanocomposites with superior flame retardancy and mechanical strength. capes.gov.brrsc.org

The development of hybrid organic-inorganic materials is another promising area. For instance, sol-gel processes could be used to create hybrid networks where poly(this compound) is chemically bonded to a silica (B1680970) or titania framework. Such materials could exhibit a unique combination of properties, including high thermal stability, scratch resistance, and flame retardancy, making them suitable for high-performance coatings and structural components.

| Composite/Hybrid Material Type | Role of this compound Derivative | Potential Performance Enhancements |

| Polymer Nanocomposites | As a comonomer or surface modifier for nanofillers (e.g., nanoclay, CNTs) | Synergistic improvement in flame retardancy, enhanced mechanical properties (strength, modulus) |

| Fiber-Reinforced Polymers | As a component of the matrix resin or as a sizing agent for fibers | Improved fire resistance of lightweight structural composites |

| Organic-Inorganic Hybrids | As the organic component in a covalently bonded network with metal oxides | High thermal stability, improved surface hardness, permanent flame retardancy |

| Flame-Retardant Coatings | As a key component in intumescent or char-forming surface coatings | Enhanced protection of underlying substrates from fire |

Integration into Smart Materials and Responsive Polymer Systems

A particularly exciting frontier for this compound derivatives is their integration into smart materials and responsive polymer systems. "Smart" materials can change their properties in response to external stimuli such as temperature, pH, light, or electric fields. nih.govnih.govrsc.orgmdpi.com The functional groups within this compound and its potential derivatives provide a platform for creating such responsive behaviors.

Research on other poly(vinylphosphonate)s has demonstrated that it is possible to create thermoresponsive polymers with a tunable lower critical solution temperature (LCST). acs.org By copolymerizing this compound with hydrophilic or hydrophobic comonomers, it may be feasible to synthesize polymers that undergo a reversible phase transition in aqueous solution at a specific temperature. researchgate.net Such materials could have applications in areas like controlled drug delivery, smart coatings, and sensors. mdpi.comnih.gov

The phosphonate group itself can interact with metal ions and other species, suggesting the potential for creating ion-responsive or chemo-responsive materials. Furthermore, the chloroethyl groups could be functionalized with photo-responsive moieties, leading to light-sensitive polymers. The development of hydrogels based on cross-linked poly(this compound) derivatives could lead to materials that swell or shrink in response to specific stimuli, offering potential for use in actuators, sensors, and biomedical devices. nih.gov

| Stimulus | Potential Design Strategy for Responsive Polymer | Potential Application |

| Temperature | Copolymerization with monomers to tune hydrophilicity/hydrophobicity, creating a Lower Critical Solution Temperature (LCST). acs.orgresearchgate.net | Injectable hydrogels for drug delivery, smart windows, temperature sensors. |

| pH | Incorporation of acidic or basic comonomers. | pH-responsive drug release systems, sensors for environmental monitoring. |

| Ions | Utilizing the chelating ability of the phosphonate group. | Ion-selective membranes, sensors for heavy metal detection. |

| Light | Functionalization with photo-isomerizable or photo-cleavable groups. | Photo-patternable surfaces, light-controlled release systems. |

| Redox | Incorporation of redox-active moieties. | Biocompatible materials for drug delivery in specific cellular environments. |

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Bis(2-chloroethyl) vinylphosphonate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution between vinylphosphonic acid derivatives and 2-chloroethanol under controlled anhydrous conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Purification typically involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Considerations : Monitor by <sup>31</sup>P NMR to confirm esterification and rule out hydrolysis byproducts. Yield optimization requires balancing reaction time (4–8 hrs) against thermal decomposition risks .

Q. How can researchers characterize this compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV or GC-MS to track degradation products. Test under:

- Humidity : 75% RH at 25°C (simulate hydrolytic cleavage of P-O bonds).

- Light : UV-Vis exposure (254 nm) to assess photolytic decomposition.

- Temperature : 40°C (long-term) vs. 60°C (accelerated).

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on this compound’s reactivity in cross-coupling reactions?

- Experimental Design : Use kinetic isotope effects (KIE) and DFT calculations to compare pathways:

- Radical vs. ionic mechanisms : Probe with radical scavengers (TEMPO) or ionic inhibitors (NaHCO3).

- Steric effects : Compare reactivity with bulkier analogs (e.g., bis(2-chloroethyl) isopropylphosphonate).

Q. How does this compound interact with atmospheric oxidants, and what are its environmental persistence metrics?

- Methodology : Simulate atmospheric aging in smog chambers with OH radicals (generated via H2O2 photolysis). Monitor degradation using:

- FTIR : Track carbonyl and phosphate byproducts.

- Aerosol Mass Spectrometry (AMS) : Quantify secondary organic aerosol (SOA) formation potential.

Q. What experimental strategies mitigate batch-to-batch variability in catalytic applications of this compound?

- Quality Control Framework :

- Precursor Screening : Use LC-QTOF-MS to detect trace impurities (e.g., residual chloroethanol).

- Process Analytical Technology (PAT) : Implement in-line <sup>31</sup>P NMR for real-time reaction monitoring.

- Design of Experiments (DoE) : Apply factorial design to optimize catalyst loading (0.5–2.0 mol%) and solvent polarity (dielectric constant 2–20) .

Methodological Best Practices

Q. How should researchers address conflicting toxicity data in safety protocols for handling this compound?

- Risk Assessment Workflow :

Literature Meta-Analysis : Cross-reference SDS entries (e.g., Agilent vs. Chem Service) for LD50 and LC50 discrepancies .

In Silico Modeling : Predict acute toxicity using QSAR tools (e.g., ECOSAR) and compare with in vitro assays (Ames test for mutagenicity).

Hierarchical Controls : Prioritize engineering controls (fume hoods) over PPE when handling volatilized forms .

Q. What computational methods validate the stereoelectronic effects of this compound in polymer matrices?

- Advanced Modeling :

- Molecular Dynamics (MD) : Simulate polymer-phosphonate interactions (e.g., PLA composites) under shear stress.

- NBO Analysis : Quantify hyperconjugative stabilization of P=O groups in transition states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.